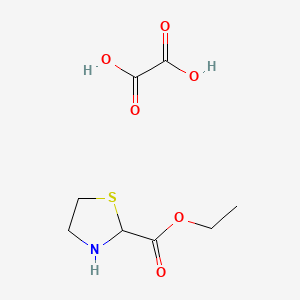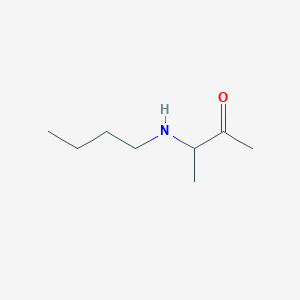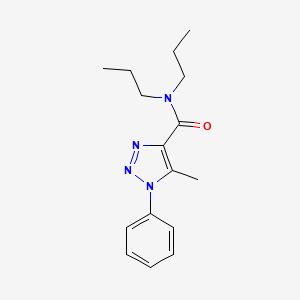
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring with two ketone groups at positions 1 and 2, a methyl group at position 3, and an isopropyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding cyclohexadiene derivative using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the oxidation process, making it more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes involved in oxidative stress and inflammation pathways. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with two tert-butyl groups instead of methyl and isopropyl groups.
Cyclohexa-1,3-diene: Lacks the ketone groups and additional substituents.
Cyclohexa-1,4-diene: Isomer with different positions of double bonds.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups, along with the ketone functionalities, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methyl-6-propan-2-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H12O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6H,1-3H3 |
InChI Key |
FMQRVWZCQUIQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)C1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


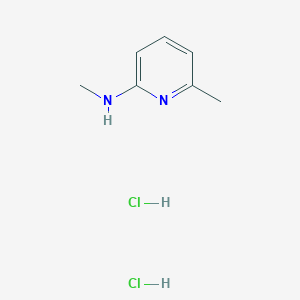
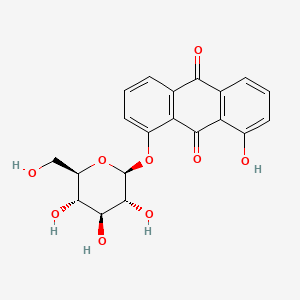
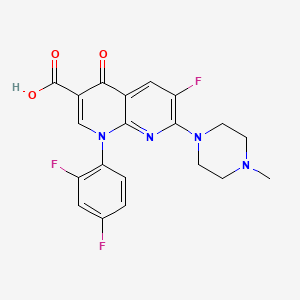
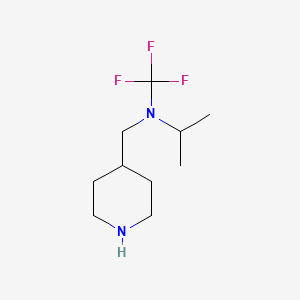
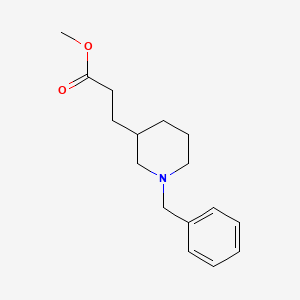
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
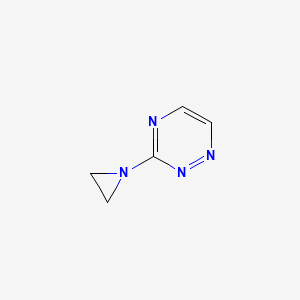
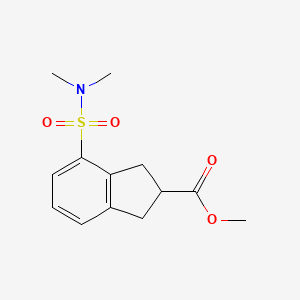
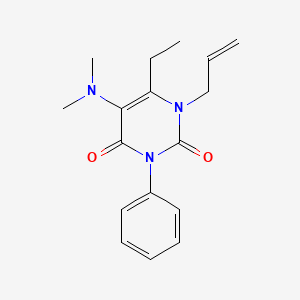
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)
